1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Description
1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a carboxylic acid functional group. The bromophenyl moiety introduces electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity. Pyrazole-carboxylic acids are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties and structural adaptability .
Properties
IUPAC Name |
1-(4-bromophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJGAUFDFLULIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242040 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-85-4 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Carboxylates or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is utilized as a building block in organic synthesis. It can undergo various reactions, including:
- Oxidation : Conversion of the carboxylic acid to carboxylate derivatives.
- Reduction : Reduction of the bromophenyl group to a phenyl group.
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse pyrazole derivatives.
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further investigation as therapeutic agents against bacterial infections.
- Anticancer Properties : Preliminary studies have shown that it may possess anticancer activity, potentially through the inhibition of specific cancer cell lines .
Medicinal Chemistry
The compound is being explored as a lead structure for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets in disease pathways .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, against several bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Research
Research conducted at an academic institution investigated the effect of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through a mechanism involving mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Aryl Substituents
1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester (CAS 741717-60-2) :
- 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: Structure: Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups. Properties: Enhanced metabolic stability due to fluorine.
Functional Group Modifications
Ethyl 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 915394-68-2) :
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde :
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, F) : Enhance acidity of the carboxylic acid (pKa ~2.5–3.5) and improve binding to polar targets (e.g., enzymes) .
- Ester vs. Carboxylic Acid : Esters (e.g., ethyl, methyl) improve bioavailability but require hydrolysis for activation .
- Aromatic Diversity: Pyridine or quinoline substituents (e.g., 11b in ) introduce π-stacking capabilities, critical for DNA intercalation or receptor binding .
Physicochemical Properties
| Property | 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | 1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester | 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide |
|---|---|---|---|
| Molecular Formula | C10H7BrN2O2 | C11H11N3O2 | C18H15FN4O2 |
| Molecular Weight | 267.08 g/mol | 217.22 g/mol | 338.34 g/mol |
| Melting Point | Not reported | 87–89°C | 160–162°C (estimated) |
| logP | ~2.1 (calculated) | 2.8 | 3.5 |
| Key Functional Groups | Carboxylic acid, Br | Ester, pyridine | Carboxamide, F, OCH3 |
Biological Activity
1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from 4-bromoacetophenone and utilizing various reagents such as thiosemicarbazide. The final product can be characterized using techniques like NMR spectroscopy and X-ray crystallography, confirming its molecular structure and purity .
Anticancer Properties
Research indicates that derivatives of 1H-pyrazole, including 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer activities. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer : In vitro studies demonstrate that pyrazole derivatives can effectively reduce the viability of A549 human lung adenocarcinoma cells .
- Breast Cancer : Compounds based on the pyrazole scaffold have been reported to induce apoptosis in MDA-MB-231 breast cancer cells .
- Colorectal and Prostate Cancer : The compound has shown promising results against these cancer types, suggesting a broad spectrum of anticancer activity .
The mechanism of action often involves the inhibition of key signaling pathways associated with cell growth and survival, such as the Bcl-2 family proteins .
Antimicrobial Activity
In addition to anticancer properties, 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid has demonstrated antimicrobial effects against various pathogens. Studies have shown that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the cytotoxic effects of several pyrazole derivatives on A549 cells. The results indicated a dose-dependent reduction in cell viability, with the most potent compounds achieving over 60% reduction at specific concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, suggesting its potential use as a lead compound in antibiotic development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives and subsequent hydrolysis. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by basic hydrolysis to yield the carboxylic acid . Adjustments to the bromophenyl substituent require substitution at the hydrazine stage.
Q. How is the purity and structural identity of this compound validated?
Purity is confirmed using HPLC or LC-MS, while structural validation employs spectroscopic methods:
- NMR : and NMR identify proton and carbon environments (e.g., aromatic protons near bromine show deshielding).
- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm, and pyrazole ring vibrations at ~1500–1600 cm.
- Elemental analysis : Matches theoretical C, H, N, Br content .
Q. What crystallographic methods are used to resolve its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), with SHELX programs (SHELXL for refinement) solving the structure. Key parameters include bond lengths (e.g., C-Br ~1.90 Å) and dihedral angles between pyrazole and bromophenyl groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The bromine atom’s electron-withdrawing effect directs nucleophilic attacks to the para position. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites .
Q. What challenges arise in analyzing nonplanar conformations during X-ray refinement?
Nonplanar puckering in the pyrazole ring is quantified using Cremer-Pople parameters or torsion angle analysis. SHELXL’s restraints (e.g., SIMU, DELU) mitigate thermal motion artifacts. For severe disorder, TWIN commands in SHELXL handle twinned crystals .
Q. How are structure-activity relationship (SAR) studies designed for its pharmacological applications?
- Substituent variation : Replace bromophenyl with electron-donating/withdrawing groups (e.g., methoxy, nitro) to assess binding affinity.
- Assays : Test inhibitory activity against targets (e.g., xanthine oxidase, carbonic anhydrase) using enzymatic assays. For example, IC values are determined via UV-Vis kinetics .
Q. What strategies optimize yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min).
- Flow chemistry : Enhances reproducibility for intermediates like ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.
- Catalysis : Pd-mediated cross-coupling improves bromophenyl group introduction .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
